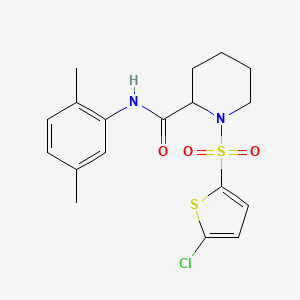

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,5-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S2/c1-12-6-7-13(2)14(11-12)20-18(22)15-5-3-4-10-21(15)26(23,24)17-9-8-16(19)25-17/h6-9,11,15H,3-5,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOISCTUOSJBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide is a sulfonamide compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring and a sulfonyl group, which contribute to its biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving piperidine derivatives and sulfonyl chlorides. A typical synthesis pathway includes:

- Dissolution of L-proline in a solvent mixture.

- Addition of sulfonyl chloride , followed by reactions with amines.

- Purification using chromatography.

Key molecular data include:

- Molecular Formula : C17H20ClN3O3S

- Molecular Weight : 388.87 g/mol

Antibacterial Properties

Research indicates that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide exhibit antibacterial activity against various strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro studies have demonstrated that the compound can inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against:

- Acetylcholinesterase (AChE) : Inhibition of AChE can have implications for treating conditions like Alzheimer's disease.

- Urease : This activity may be beneficial in managing urinary tract infections.

The inhibitory effects were quantified through IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity. For instance, similar compounds have reported IC50 values in the low micromolar range .

Anticancer Activity

The structural features of this compound suggest potential anticancer properties. Studies have indicated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or the inhibition of specific signaling pathways related to tumor growth .

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of piperidine derivatives similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide:

These findings underscore the diverse biological activities associated with this class of compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of 388.82 g/mol. Its structural characteristics include:

- Sulfonamide Group : Known for antibacterial properties.

- Piperidine Ring : Implicated in modulating neurotransmitter systems.

- Chlorinated Aromatic Moieties : Enhance lipophilicity, facilitating membrane penetration.

Antibacterial Activity

The compound exhibits significant antibacterial properties against various strains of bacteria. Research has demonstrated its effectiveness in inhibiting the growth of:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella Typhi | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

| Staphylococcus aureus | 12 µg/mL |

These findings indicate its potential as a therapeutic agent in treating bacterial infections, particularly those resistant to conventional antibiotics.

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase | 25 |

| Urease | 30 |

Inhibition of AChE suggests potential applications in neurodegenerative diseases like Alzheimer's, while urease inhibition could be relevant for managing conditions related to urea metabolism.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. Research indicates that it may inhibit tumor growth through mechanisms involving apoptosis and modulation of cell signaling pathways. For instance, a study by Hamid et al. (2020) reported that the compound effectively reduced cell viability in various cancer cell lines, suggesting its role as a chemotherapeutic agent.

Case Studies and Research Findings

- Hamid et al. (2020) : This study explored the antibacterial and anticancer effects of the compound in vitro, demonstrating significant efficacy against bacterial strains and tumor cells.

- Sharma et al. (2021) : Investigated the compound's mechanism of action in inhibiting AChE, providing insights into its potential use in treating Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on the Aromatic Ring

The 2,5-dimethylphenyl group in the target compound is a critical structural feature shared with several bioactive analogs:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM). The 2,5-dimethyl substitution enhances lipophilicity and electron-withdrawing effects, favoring interaction with photosystem II .

- Impurity B(EP) (): (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, a positional isomer, lacks the 2,5-dimethyl group. The 2,6-substitution reduces steric hindrance but may diminish target affinity compared to 2,5-dimethyl analogs .

Key Insight : The 2,5-dimethyl substitution optimizes steric and electronic properties for biological activity, as seen in PET inhibitors and antiviral agents .

Sulfonyl Group Variations

The 5-chlorothiophene sulfonyl moiety distinguishes the target compound from other sulfonamide derivatives:

- 1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide (): Replacing dimethylphenyl with dichlorophenyl increases electron-withdrawing effects but may reduce lipophilicity, impacting membrane permeability .

- (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide (): The quinoline sulfonyl group confers antiviral activity against human respiratory syncytial virus (hRSV), with IC50 values in the low micromolar range. The bulkier quinoline group may enhance target specificity but reduce metabolic stability compared to thiophene-based sulfonamides .

Heterocyclic Core Modifications

The piperidine-2-carboxamide core in the target compound contrasts with other heterocycles:

- Piperidine-4-carboxamide analogs (): Positional isomerism (2-carboxamide vs. 4-carboxamide) affects spatial orientation of functional groups, which may influence receptor interactions .

Key Insight : The piperidine ring offers conformational flexibility, enabling optimal positioning of the sulfonyl and carboxamide groups for target engagement .

Physicochemical and ADME Properties

- Solubility : Compounds like 7e () with similar sulfonyl and piperidine groups exhibit moderate solubility in organic solvents, a trait critical for formulation .

- Metabolic Stability : Piperidine-based structures (e.g., Impurity B in ) are prone to hepatic metabolism, suggesting the need for structural optimization to enhance half-life .

Comparative Data Table

Q & A

Q. What are the key structural features of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide that influence its biological activity?

The compound’s bioactivity is attributed to:

- Piperidine ring : Provides conformational flexibility and hydrogen-bonding potential.

- Sulfonyl group (5-chlorothiophen-2-yl) : Enhances electrophilicity and interactions with enzymes (e.g., sulfotransferases) .

- N-(2,5-dimethylphenyl)carboxamide : Facilitates hydrophobic interactions with receptor binding pockets.

- Chlorine substituent : Increases lipophilicity and metabolic stability .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A multi-step synthesis is typical:

Sulfonylation : React piperidine-2-carboxamide with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., NaH in DMF) .

Carboxamide coupling : Use EDCI/HOBt-mediated coupling of the piperidine intermediate with 2,5-dimethylaniline .

Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients .

Q. How is the compound characterized post-synthesis?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring substitution) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected m/z: ~423.9) .

- HPLC purity analysis : ≥95% purity is standard for pharmacological assays .

Advanced Research Questions

Q. How can researchers design experiments to assess structure-activity relationships (SAR) for this compound?

- Variable substituent libraries : Synthesize analogs with modified thiophene (e.g., bromine instead of chlorine) or phenyl groups (e.g., methoxy vs. methyl) .

- In vitro assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and guide synthesis .

Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and blood-brain barrier permeability (PAMPA assay) .

- Metabolite identification : Use LC-MS/MS to detect oxidation or sulfone reduction byproducts that may explain reduced in vivo efficacy .

- Dose optimization : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) to account for rapid clearance observed in rodent models .

Q. What strategies mitigate solubility limitations in aqueous assays?

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to achieve working concentrations up to 10 mM .

- Prodrug derivatization : Introduce phosphate or ester groups at the carboxamide nitrogen to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≈150 nm diameter) for sustained release in cell-based assays .

Q. How can stability under physiological conditions be evaluated?

- pH stability studies : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS .

- Thermal stability : Perform DSC/TGA to identify decomposition thresholds (>200°C typical for sulfonamides) .

- Light sensitivity : Store in amber vials under argon to prevent photolytic cleavage of the sulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.